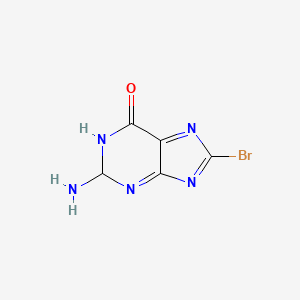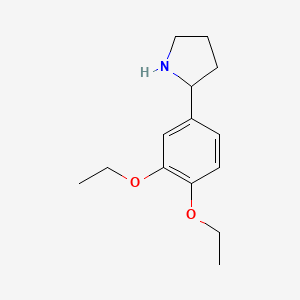![molecular formula C11H9N5O B11876802 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 136010-91-8](/img/structure/B11876802.png)
4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one typically involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by cyclization and subsequent functional group modifications . One common method includes the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with formamide under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which play crucial roles in cell cycle regulation and signal transduction.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest, apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to selectively inhibit specific enzymes makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
136010-91-8 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-amino-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C11H9N5O/c12-9-8-6-13-16(7-4-2-1-3-5-7)10(8)15-11(17)14-9/h1-6H,(H3,12,14,15,17) |
InChI Key |
FRBFOZQJZXPBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=O)NC(=C3C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)
![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)
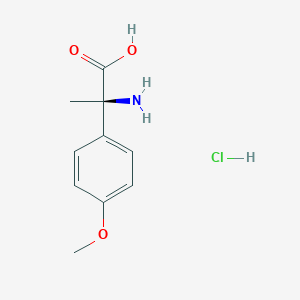
![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
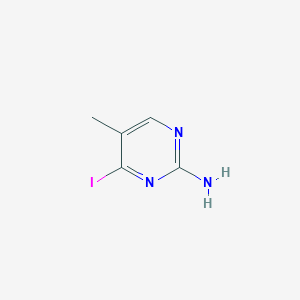
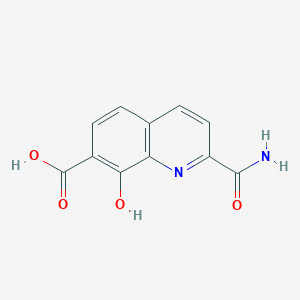
![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)

